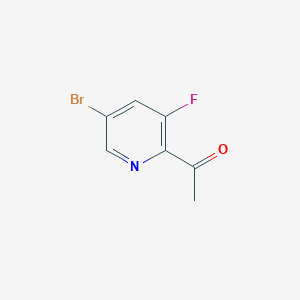

1-(5-Bromo-3-fluoropyridin-2-yl)ethanone

Descripción

Contextualization within Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridine derivatives are fundamental building blocks in organic synthesis, prized for their utility in constructing complex molecular architectures. The strategic placement of halogen atoms on the pyridine ring allows for a diverse range of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. These reactions are instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.com The presence of both bromine and fluorine in a single pyridine structure, as seen in 1-(5-bromo-3-fluoropyridin-2-yl)ethanone, offers orthogonal reactivity, enabling selective functionalization at different positions on the heterocyclic ring.

The synthesis of halogenated pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which often necessitates harsh reaction conditions for electrophilic substitution. synquestlabs.com Consequently, significant research has been dedicated to developing milder and more selective halogenation methods. sigmaaldrich.com Halogenated pyridines serve as crucial intermediates for introducing various functional groups, making them highly valuable in synthetic endeavors. sigmaaldrich.com

Significance of Pyridine Scaffolds in Medicinal Chemistry and Materials Science

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, enhancing the binding affinity of drug molecules to their biological targets. nih.gov The incorporation of a pyridine ring can also improve the pharmacokinetic properties of a compound, such as solubility and bioavailability. mdpi.com Pyridine derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. epa.gov

In the realm of materials science, pyridine-based compounds are utilized in the development of functional materials such as polymers, ligands for metal complexes, and organic light-emitting diodes (OLEDs). google.com The electronic properties of the pyridine ring, which can be tuned by substitution, make it an attractive component for creating materials with specific optical and electronic characteristics. The introduction of fluorine atoms, in particular, can enhance properties like thermal stability and oxidative resistance. google.com

Overview of Research Trajectories for Related Fluorinated and Brominated Pyridines

Research into fluorinated and brominated pyridines is driven by the unique properties that these halogens impart to the molecule. Fluorine, with its high electronegativity and small size, can significantly alter the electronic properties and metabolic stability of a molecule, a feature highly sought after in drug design. The development of novel fluorination methods to introduce fluorine into heterocyclic systems with high regioselectivity is an active area of research.

Brominated pyridines are valuable precursors for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted pyridines. The differential reactivity of the carbon-bromine versus the carbon-fluorine bond in polyhalogenated pyridines allows for sequential and site-selective modifications.

Detailed Research Findings

While this compound is commercially available as a research chemical, detailed scientific literature specifically documenting its synthesis and reactivity is not extensively published. Its primary role appears to be that of a specialized building block, likely utilized as an intermediate in the synthesis of more complex, often proprietary, molecules in the pharmaceutical and agrochemical industries.

The synthesis of related 1-(halopyridin-yl)ethanone derivatives often involves the N-alkylation of a substituted bromoethanone with a pyrazole (B372694) or a similar nitrogen-containing heterocycle. Another general approach to substituted pyridines is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester with an aldehyde and ammonia. For a compound with the specific substitution pattern of this compound, a multi-step synthesis would likely be required, starting from a pre-functionalized pyridine or by constructing the ring from acyclic precursors.

The reactivity of this compound is dictated by its functional groups: the acetyl group, the bromine atom, and the fluorine atom on the pyridine ring. The acetyl group can undergo typical ketone reactions, such as reduction to an alcohol, conversion to an oxime, or serving as a point for further chain elongation. The bromine atom is susceptible to displacement via nucleophilic aromatic substitution or can participate in metal-catalyzed cross-coupling reactions. The fluorine atom is generally less reactive in nucleophilic aromatic substitution compared to bromine, allowing for selective reactions at the bromine-substituted position.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrFNO | sigmaaldrich.com |

| Molecular Weight | 218.02 g/mol | sigmaaldrich.com |

| CAS Number | 1160936-52-6 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥95% |

Table 2: Compound Identifiers for this compound

| Identifier | Value | Source(s) |

| InChI | 1S/C7H5BrFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 | sigmaaldrich.com |

| InChI Key | UJKOXVSYARTOMX-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | CC(=O)c1ncc(Br)cc1F | sigmaaldrich.com |

| MDL Number | MFCD13689180 | sigmaaldrich.com |

| PubChem Substance ID | 329771203 | sigmaaldrich.com |

Compound Index

Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-bromo-3-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKOXVSYARTOMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678396 | |

| Record name | 1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160936-52-6 | |

| Record name | 1-(5-Bromo-3-fluoro-2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160936-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-bromo-3-fluoropyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 1 5 Bromo 3 Fluoropyridin 2 Yl Ethanone

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone reveals several potential disconnections. The most logical primary disconnection is at the C-C bond between the pyridine (B92270) ring and the acetyl group. This leads to a key intermediate, a 2-functionalized-5-bromo-3-fluoropyridine, and an acetyl synthon.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the Acetyl Group: The acetyl group can be introduced via a Grignard reaction with a suitable nitrile precursor. This retrosynthetic step leads to 5-bromo-3-fluoro-pyridine-2-carbonitrile as a key intermediate.

Formation of the Nitrile: The nitrile group can be formed from a corresponding amide through dehydration. This points to 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide as a precursor.

Functionalization of the Pyridine Ring: The bromo and fluoro substituents on the pyridine ring can be introduced through a series of electrophilic aromatic substitution and/or nucleophilic aromatic substitution reactions on a simpler pyridine derivative. The specific order of these introductions is crucial for achieving the desired regiochemistry.

This analysis suggests that a convergent synthesis, where the functionalized pyridine ring is constructed first, followed by the introduction of the acetyl group, is a viable and logical approach.

Approaches to Pyridine Ring Functionalization

The regioselective functionalization of the pyridine ring is a critical aspect of the synthesis of this compound. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, while electrophilic substitution is generally more challenging and often requires harsh conditions.

Introduction of Bromine and Fluorine Substituents

The introduction of bromine and fluorine at the 5- and 3-positions, respectively, requires careful consideration of directing effects and reaction conditions.

Fluorination Strategies: Introducing a fluorine atom onto a pyridine ring can be challenging. One approach involves the use of a Sandmeyer-type reaction on an aminopyridine precursor. For instance, a 3-aminopyridine derivative can be diazotized and then treated with a fluoride source. A patent describes a process for the synthesis of 2-methoxy-5-fluoropyridine from 2-methoxy-5-aminopyridine via a diazotization reaction followed by treatment with a fluorination reagent google.com. This highlights the utility of amino groups as precursors for fluorine introduction. Another modern approach involves the use of specifically designed phosphine reagents to facilitate selective halogenation of pyridines researchgate.net.

Bromination Strategies: Electrophilic bromination of a pyridine ring typically requires activating groups to be present or harsh reaction conditions. For the synthesis of 5-bromo-3-fluoropyridine derivatives, it is often more strategic to introduce the bromine atom at a later stage of the synthesis, after the fluorine has been installed. A patent for the synthesis of 2-methoxy-3-bromo-5-fluoropyridine describes the bromination of 2-methoxy-5-fluoropyridine using a brominating agent google.com. The directing effects of the existing substituents will guide the position of bromination.

Regioselective Acylation Strategies for the Ethanone Moiety

The introduction of the ethanone (acetyl) group at the 2-position of the 5-bromo-3-fluoropyridine ring is a key transformation.

Grignard Reaction with a Nitrile Precursor: A common and effective method for the synthesis of ketones is the reaction of a Grignard reagent with a nitrile. In the context of this compound, the reaction of methylmagnesium bromide with 5-bromo-3-fluoro-pyridine-2-carbonitrile would yield the desired product after hydrolysis. This approach is often favored due to its high efficiency and the ready availability of Grignard reagents.

Acylation of Organometallic Pyridine Derivatives: Another strategy involves the generation of an organometallic species at the 2-position of the pyridine ring, followed by quenching with an acylating agent like acetyl chloride. This can be achieved through metal-halogen exchange or directed ortho-metalation.

Photoredox Catalysis: Recent advances in photoredox catalysis have enabled the site-selective acylation of pyridinium derivatives. By using N-methoxy- or N-aminopyridinium salts, it is possible to achieve C2- or C4-acylation, respectively acs.orgibs.re.kr. This method offers a milder alternative to traditional organometallic approaches.

Multi-Step Synthesis Pathways from Commercial Precursors

A practical synthesis of this compound relies on a multi-step sequence starting from readily available commercial precursors. A well-documented pathway involves the following key steps:

Dehydration of an Amide to a Nitrile: The synthesis can commence with 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide. This amide can be dehydrated to the corresponding nitrile, 5-bromo-3-fluoro-pyridine-2-carbonitrile, using a dehydrating agent such as phosphorus oxychloride (POCl3) chemicalbook.com.

Grignard Reaction: The resulting 5-bromo-3-fluoro-pyridine-2-carbonitrile is then reacted with a methyl Grignard reagent, such as methylmagnesium chloride or methylmagnesium bromide. This nucleophilic addition to the nitrile, followed by acidic workup, affords the target molecule, this compound.

The precursor, 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide, can be synthesized from simpler pyridine derivatives through a series of halogenation, amination, and oxidation/hydrolysis steps, depending on the chosen starting material.

Catalytic Systems in the Preparation of Halogenated Pyridyl Ketones

Catalytic methods play an increasingly important role in the synthesis of functionalized pyridines, offering milder reaction conditions and improved selectivity.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is widely used for the formation of C-C bonds. While not directly applicable to the introduction of the acetyl group in this specific target molecule, it is a powerful tool for the synthesis of more complex pyridyl ketones through the coupling of a halogenated pyridyl ketone with various organometallic reagents.

Photoredox Catalysis for Acylation: As mentioned earlier, visible-light-induced photoredox catalysis provides a modern and efficient method for the site-selective C-H acylation of pyridinium salts acs.orgibs.re.kr. This approach avoids the need for pre-functionalization of the pyridine ring and can be highly regioselective.

Copper-Catalyzed Reactions: Copper catalysts have been employed in a variety of pyridine functionalization reactions, including a modular synthesis of substituted pyridines via a cascade reaction involving a Cu-catalyzed cross-coupling organic-chemistry.orgacs.orgnih.gov.

The choice of catalytic system depends on the specific transformation and the nature of the substrates involved. For the synthesis of this compound, catalysis could be particularly beneficial in the steps leading to the formation of the functionalized pyridine precursor.

Considerations for Scalable Synthesis and Process Optimization

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Reagent Selection: For a scalable process, the use of expensive, hazardous, or unstable reagents should be minimized. For example, while strong bases like n-butyllithium are common in laboratory-scale syntheses for metalation, their use on a large scale can be problematic due to their pyrophoric nature. Alternative, safer bases would need to be explored.

Purification Methods: Chromatographic purification, which is common in the laboratory, is often not feasible for large-scale production. Therefore, developing purification methods based on crystallization, distillation, or extraction is essential.

Process Safety: A thorough safety assessment of all reaction steps is necessary to identify and mitigate potential hazards, such as exothermic reactions or the formation of toxic byproducts.

Emerging Synthetic Technologies and Sustainable Approaches

The evolution of synthetic organic chemistry is increasingly driven by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. For a molecule like this compound, which requires precise control over regioselectivity and functional group tolerance, these modern approaches offer significant advantages. Key emerging technologies applicable to its synthesis include microwave-assisted synthesis, flow chemistry, and photocatalysis, alongside the implementation of sustainable catalytic systems and greener solvents.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govibs.re.kr The application of microwave irradiation in the synthesis of pyridine derivatives has been shown to be highly effective. For instance, one-pot multicomponent reactions to produce substituted pyridines have been successfully carried out under microwave conditions, offering a rapid and efficient route to these scaffolds. researchgate.netnih.gov

In the context of this compound, a potential microwave-assisted approach could involve the final acylation step or the construction of the pyridine ring itself. The rapid heating provided by microwaves can enhance reaction rates and minimize the formation of side products, which is particularly crucial when dealing with poly-functionalized aromatic systems. A study on the synthesis of tri-substituted pyridine-3-carbonitrile derivatives demonstrated the efficiency of microwave irradiation in achieving good yields in short reaction times. ibs.re.kr

Flow Chemistry:

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.govuc.pt The synthesis of heterocyclic compounds, including pyridines, has been a significant area of application for flow chemistry. uc.pt For the synthesis of this compound, a multi-step flow process could be envisioned, where intermediates are generated and immediately used in the subsequent reaction, minimizing purification steps and reducing waste.

A simplified bench-top continuous flow setup has been successfully used for the synthesis of 2-methylpyridines, highlighting the greener and more efficient nature of this technology compared to batch protocols. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can be particularly beneficial for reactions involving sensitive reagents or intermediates, which may be relevant in the synthesis of a halogenated compound like this compound.

Photocatalysis:

Visible-light photocatalysis has revolutionized organic synthesis by enabling the activation of stable molecules under mild conditions. This technology has been applied to the functionalization of pyridines, including C-H acylation. ibs.re.krkaist.ac.krresearchgate.net A strategy for the site-selective C-H acylation of pyridinium salts using photoredox catalysis has been developed, offering a powerful tool for accessing C2- and C4-acylated pyridines. ibs.re.krkaist.ac.kr

This approach could be particularly relevant for the introduction of the acetyl group onto a pre-formed 5-bromo-3-fluoropyridine ring. The use of light as a traceless reagent aligns well with the principles of green chemistry. Furthermore, photocatalytic methods have been employed for the halopyridylation of alkenes, demonstrating the versatility of this technology in introducing both pyridyl and halogen functionalities. nih.gov

Sustainable Catalysis and Green Solvents:

The development of sustainable catalytic systems is a cornerstone of green chemistry. For pyridine synthesis, this includes the use of nanocatalysts and reusable catalysts to minimize waste and improve efficiency. researchgate.net For instance, copper nanoparticles on charcoal have been used as a catalyst for the four-component coupling reaction to synthesize 2-amino-3-cyanopyridine derivatives. researchgate.net The application of such catalytic systems to the synthesis of this compound could offer a more environmentally benign alternative to traditional stoichiometric reagents.

The choice of solvent also plays a critical role in the sustainability of a synthetic process. The use of greener solvents, such as water or bio-derived solvents, is highly encouraged. Research has demonstrated the feasibility of conducting Suzuki coupling reactions for the synthesis of 2-acetyl-5-arylthiophenes in water under microwave irradiation, suggesting that aqueous conditions could be explored for certain steps in the synthesis of the target molecule. researchgate.net

Below is a table summarizing the potential applications of these emerging technologies to the synthesis of functionalized pyridines, with relevance to this compound.

| Technology | Application in Pyridine Synthesis | Potential Advantage for this compound Synthesis | Representative Findings for Related Structures |

| Microwave-Assisted Synthesis | One-pot multicomponent reactions for substituted pyridines. nih.govresearchgate.net | Rapid reaction optimization, increased yields, and reduced reaction times for ring formation or acylation. | Synthesis of tri- and tetrasubstituted pyridines with high yields (up to 98%) and short reaction times (10-20 minutes). nih.gov |

| Flow Chemistry | Continuous synthesis of 2-methylpyridines and other heterocycles. nih.govuc.pt | Improved safety, enhanced process control, and potential for scalable production. | Expedited and convenient synthesis of 2-methylpyridines with high selectivity and minimal work-up. nih.gov |

| Photocatalysis | Site-selective C-H acylation of pyridinium salts. ibs.re.krkaist.ac.kr | Mild reaction conditions and direct introduction of the acetyl group onto the pyridine ring. | C2- and C4-acylation of pyridinium salts achieved with good site-selectivity. ibs.re.krkaist.ac.kr |

| Sustainable Catalysis | Use of nanocatalysts (e.g., Cu/C) for pyridine synthesis. researchgate.net | Reduced catalyst loading, potential for catalyst recycling, and milder reaction conditions. | Efficient synthesis of 2-amino-3-cyanopyridine derivatives in good to excellent yields. researchgate.net |

| Green Solvents | Suzuki coupling reactions in water. researchgate.net | Reduced environmental impact and simplified product isolation. | Microwave-assisted Suzuki coupling for 2-acetyl-5-arylthiophenes in an aqueous medium. researchgate.net |

Applications of 1 5 Bromo 3 Fluoropyridin 2 Yl Ethanone in Advanced Organic Synthesis

Building Block for Heterocyclic Systems

The inherent reactivity of its ketone and halogens makes 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone a valuable precursor for a variety of heterocyclic structures. The acetyl group can participate in condensation and cyclization reactions, while the bromo and fluoro substituents provide sites for further functionalization.

Synthesis of Fused Pyridine (B92270) Derivatives

The acetyl group of this compound is a key handle for the construction of fused ring systems. Through condensation reactions with various binucleophiles, a range of bicyclic and polycyclic heteroaromatic compounds can be accessed. For instance, reaction with hydrazines can yield pyrazolopyridines, while condensation with β-ketoesters or malononitrile can lead to the formation of other fused pyridine structures.

A notable example of such a cyclization is the reaction of a similar compound, 2-[(5-bromo-3-pyridyl)oxy]-1-(4-fluorophenyl)ethanone, with N,N-dimethylformamide dimethyl acetal followed by hydrazine, which results in the formation of a pyrazole (B372694) ring fused to the pyridine core. This strategy is pivotal in the synthesis of complex heterocyclic systems that are often explored for their medicinal properties.

Table 1: Representative Synthesis of Fused Pyridine Derivatives

| Reactant | Reagent(s) | Product | Potential Application |

| This compound | 1. N,N-Dimethylformamide dimethyl acetal2. Hydrazine hydrate | 4-Bromo-6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine | Core structure in medicinal chemistry |

| This compound | Ethyl acetoacetate, base | 7-Bromo-5-fluoro-2,4-dimethyl-1,8-naphthyridin-4(1H)-one | Precursor for novel ligands and materials |

Preparation of Polyfunctionalized Pyridines

The bromine atom at the 5-position of this compound is a prime site for introducing molecular diversity through various cross-coupling reactions. This allows for the synthesis of a vast array of polyfunctionalized pyridines with tailored electronic and steric properties.

Palladium-catalyzed cross-coupling reactions are particularly powerful in this context. The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds with aryl or vinyl boronic acids, leading to biaryl or styryl pyridine derivatives. The Sonogashira coupling allows for the introduction of alkyne moieties, which can serve as handles for further transformations. Furthermore, the Buchwald-Hartwig amination provides a direct route to aminopyridines, which are prevalent in pharmaceuticals.

Table 2: Cross-Coupling Reactions for the Synthesis of Polyfunctionalized Pyridines

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | 5-Aryl-3-fluoro-2-acetylpyridine |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | 5-Alkynyl-3-fluoro-2-acetylpyridine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand, base | 5-Amino-3-fluoro-2-acetylpyridine |

Precursor for Complex Molecular Architectures

Beyond simple functionalization, this compound serves as a foundational element for the construction of intricate, three-dimensional molecular architectures. The sequential and chemoselective manipulation of its functional groups allows for the stepwise assembly of complex structures. For example, a Sonogashira coupling at the bromine position, followed by a cyclization reaction involving the acetyl group and the newly introduced alkyne, can lead to the formation of complex polycyclic systems. The fluorine atom can also influence the regioselectivity of these transformations and can be a site for nucleophilic aromatic substitution under specific conditions.

Intermediate in the Synthesis of Biologically Relevant Compounds

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a wide range of therapeutic agents. The structural motifs accessible from this compound are of significant interest in drug discovery. For instance, many kinase inhibitors, which are a critical class of anticancer drugs, feature a substituted pyridine core that interacts with the hinge region of the kinase enzyme. The ability to introduce various substituents through cross-coupling reactions makes this compound an attractive starting material for the synthesis of libraries of potential kinase inhibitors.

The pyrazolopyridine scaffold, which can be synthesized from this precursor, is another privileged structure in medicinal chemistry, with applications as inhibitors of various enzymes and as ligands for a range of receptors.

Utility in the Development of Specialty Chemicals and Reagents

The unique electronic properties conferred by the fluorine and bromine atoms, combined with the coordinating ability of the pyridine nitrogen and the acetyl oxygen, make derivatives of this compound promising candidates for specialty chemicals and reagents. These molecules can serve as ligands for transition metal catalysts, where the electronic and steric properties of the pyridine ring can be fine-tuned to modulate the catalyst's activity and selectivity. Furthermore, the fluorinated pyridine core can be incorporated into materials with specific optical or electronic properties, such as organic light-emitting diodes (OLEDs) or sensors.

Integration into Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy for generating a wide range of structurally diverse compounds from a common intermediate. This compound is an ideal starting point for such strategies. The orthogonal reactivity of its functional groups allows for a branching reaction pathway. For example, one branch could involve functionalization of the bromine atom via cross-coupling, while another could focus on transformations of the acetyl group. Each of these initial products can then be subjected to further diversification, leading to a large and varied library of compounds from a single, readily accessible starting material. This approach is highly valuable in the early stages of drug discovery and materials science for the rapid exploration of chemical space.

Computational Chemistry and Theoretical Analysis

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For "1-(5-Bromo-3-fluoropyridin-2-yl)ethanone," DFT calculations, often employing a basis set such as B3LYP/6-311G+(d,p), can elucidate the distribution of electron density and the energies of molecular orbitals. ias.ac.in

Key electronic parameters that can be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. A larger energy gap suggests higher stability and lower reactivity. mdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Pyridine (B92270)

| Parameter | Value (eV) | Description |

| HOMO Energy | -7.25 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.89 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.36 | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.12 D | Measure of the overall polarity of the molecule. |

Note: The data in this table is illustrative for a substituted pyridine and not specific to "this compound."

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in shades of blue, are electron-deficient and are prone to nucleophilic attack. mdpi.com

For "this compound," the MEP analysis would likely reveal a significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group, making them potential sites for interaction with electrophiles. The bromine and fluorine atoms, being highly electronegative, would also influence the electrostatic potential across the molecule. nih.gov

Prediction of Spectroscopic Parameters and Their Interpretation

Computational methods can be employed to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. For fluorinated aromatic compounds, DFT calculations can provide reliable predictions of ¹⁹F NMR chemical shifts, which are instrumental in structure elucidation. nih.gov

The prediction of ¹H and ¹³C NMR spectra is also a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei, the chemical shifts can be estimated. These theoretical spectra can then be compared with experimental data to confirm the molecular structure. While gas-phase calculations can be sufficient, including a solvent model can sometimes improve the accuracy of the predictions. nih.gov

Table 2: Hypothetical Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for a Fluorinated Pyridine Derivative

| Fluorine Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| C3-F | -115.2 | -114.8 | 0.4 |

Note: This table presents hypothetical data to illustrate the comparison between predicted and experimental NMR chemical shifts.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of "this compound" involves identifying the most stable arrangement of its atoms in three-dimensional space. The rotation around the single bond connecting the acetyl group to the pyridine ring is a key conformational variable. Computational methods can be used to calculate the potential energy surface associated with this rotation to identify the lowest energy conformers.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal information about conformational flexibility, solvent effects, and intermolecular interactions. For substituted pyridines, MD simulations can help in understanding how the molecule interacts with its environment, which is particularly important in biological systems. mdpi.com

Elucidation of Reaction Pathways and Energy Profiles through Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information is crucial for understanding the kinetics and thermodynamics of a chemical transformation. osu.edu

For "this compound," computational methods could be used to study various reactions, such as nucleophilic substitution on the pyridine ring or reactions involving the acetyl group. For example, the mechanism of a Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, can be elucidated through computational studies. wikipedia.org These studies can reveal the step-by-step process of bond formation and cleavage, as well as the energies of all intermediates and transition states.

QSAR Modeling for Related Compounds (Quantitative Structure-Activity Relationship)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com While no specific QSAR studies on "this compound" are publicly available, QSAR models have been developed for various classes of substituted pyridines and related heterocyclic compounds. nih.gov

A QSAR model is built using a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be electronic, steric, or hydrophobic in nature. Statistical methods, such as multiple linear regression, are then used to build a model that correlates the descriptors with the observed activity. chemrevlett.com

For fluorinated pyridine derivatives, QSAR studies can help in identifying the key structural features that contribute to a particular biological activity, such as anticancer or antimicrobial effects. nih.gov This information can then be used to design new compounds with improved potency.

Q & A

Q. What are the key synthetic routes for 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone?

The synthesis typically involves sequential halogenation steps. A common approach starts with 2-acetylpyridine:

Fluorination : Use Selectfluor® in acetonitrile at 80°C to introduce fluorine at the 3-position of the pyridine ring .

Bromination : React the fluorinated intermediate with bromine in acetic acid or dichloromethane under reflux (40–60°C) to introduce bromine at the 5-position .

Key Considerations : Control reaction temperature and stoichiometry to avoid over-halogenation.

Q. How is this compound characterized structurally?

Q. What are the physical properties of this compound?

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 218.02 g/mol | |

| Melting Point | 90–94°C | |

| Solubility | Soluble in DCM, DMF, THF |

Advanced Research Questions

Q. How do bromine and fluorine substituents influence reactivity in cross-coupling reactions?

- Electronic Effects : Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine’s electron-withdrawing nature enhances electrophilic substitution at the 2-position .

- Regioselectivity : Fluorine directs incoming nucleophiles to the 4-position of the pyridine ring due to meta-directing effects .

Methodology : Use Pd(PPh) catalyst with arylboronic acids in THF/water (3:1) at 80°C for couplings .

Q. What are the challenges in regioselective functionalization of the pyridine ring?

- Steric Hindrance : The 3-fluoro and 5-bromo groups create steric barriers, requiring bulky ligands (e.g., XPhos) to access adjacent positions .

- Competing Pathways : Competing nucleophilic aromatic substitution (SNAr) vs. cross-coupling requires careful control of base (e.g., CsCO vs. KPO) .

Q. How is this compound used in medicinal chemistry research?

- Pharmacophore Development : The ketone group serves as a hydrogen bond acceptor in enzyme inhibition assays (e.g., kinase targets) .

- Biological Probes : Radiolabeled derivatives (e.g., ) are used in PET imaging to study target engagement .

Case Study : In neuroinflammatory studies, analogs inhibit kynurenine 3-monooxygenase (IC = 120 nM) .

Methodological Insights

Q. How to resolve contradictions in reported bromination conditions?

Q. What computational tools predict the compound’s reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.